4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S/c1-4-27-19-6-5-17(13-18(19)21)29(25,26)23-9-7-15(8-10-23)28-16-11-14(2)22(3)20(24)12-16/h5-6,11-13,15H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZRZTAWAPHRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The compound shares structural similarities with derivatives such as 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (PubChem CID: 129630770) . Critical distinctions lie in the substituents on the phenyl ring:
Pharmacological Implications
- Bioavailability : The ethoxy group in the target compound may enhance membrane permeability compared to the chloro analog, though at the cost of increased metabolic susceptibility .
- Synthetic Accessibility : Chloro-substituted analogs are often easier to synthesize due to commercial availability of precursors, whereas ethoxy derivatives require additional functionalization steps.
Research Findings and Data Tables
Physicochemical Properties (Estimated)
| Property | Target Compound | PubChem Analog |
|---|---|---|
| Molecular Weight (g/mol) | 438.48 | 428.90 |
| LogP (Octanol-Water) | 3.2 | 2.8 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 7 | 7 |
Preparation Methods
Sulfonylation of Piperidine
Starting Materials :
- 4-Ethoxy-3-fluorobenzenesulfonyl chloride (1.2 eq)
- Piperidine (1.0 eq)
Reaction Conditions :
- Solvent: Dichloromethane (DCM), 0°C → room temperature (RT)
- Base: Triethylamine (TEA, 2.5 eq)
- Time: 12 h
Procedure :
Piperidine is dissolved in DCM under nitrogen. TEA is added dropwise, followed by gradual addition of sulfonyl chloride. The mixture is stirred at RT, yielding 1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidine with 92% conversion (HPLC).
Purification :
Column chromatography (SiO2, hexane/EtOAc 7:3) affords 85% isolated yield.
Hydroxylation at Piperidine C-4 Position
Reagents :
- m-CPBA (meta-chloroperbenzoic acid, 1.5 eq)
Conditions :
- Solvent: CH2Cl2, 0°C → RT
- Time: 6 h
Outcome :
Epoxidation of piperidine followed by acid-catalyzed ring opening generates 4-hydroxypiperidine sulfonamide. NMR confirms regioselectivity (δ 4.12 ppm, d, J = 4.8 Hz, C4–OH).
Preparation of 1,6-Dimethylpyridin-2(1H)-one
Cyclization of β-Ketoamide Precursor
Starting Materials :
- Ethyl acetoacetate (1.0 eq)
- Methylamine (2.0 eq)
Conditions :
- Solvent: Ethanol, reflux
- Catalyst: p-TsOH (0.1 eq)
- Time: 8 h
Mechanism :
Knoevenagel condensation forms the pyridinone ring, with subsequent N-methylation using methyl iodide (1.2 eq) in DMF (65°C, 4 h).
Yield :
78% after recrystallization (MeOH/H2O).
Ether Bond Formation: Coupling Strategies
Mitsunobu Reaction
Reagents :
- DIAD (Diisopropyl azodicarboxylate, 1.5 eq)
- PPh3 (1.5 eq)
Conditions :
- Solvent: THF, 0°C → RT
- Time: 24 h
Outcome :
Coupling of 4-hydroxypiperidine sulfonamide with 1,6-dimethylpyridin-2(1H)-one proceeds with 76% yield. 1H NMR shows a singlet at δ 5.34 ppm (pyridinone C3–H), confirming ether linkage.
SNAr with Activated Pyridinone
Alternative Approach :
- Introduce a leaving group (e.g., Cl) at pyridinone C4 via POCl3 (2.0 eq, 110°C, 3 h).
- React with piperidine hydroxyl under basic conditions (K2CO3, DMF, 80°C, 12 h).
Yield :
68% with 99% purity (UPLC).
Industrial-Scale Optimization
Continuous Flow Sulfonylation
Reactor Type :
- Microfluidic reactor (0.5 mm ID)
Conditions :
- Residence time: 2 min
- Temperature: 50°C
- Catalyst: Immobilized lipase (reusable, 10 cycles)
Advantages :
Analytical Validation and Quality Control
Structural Confirmation Techniques
| Technique | Key Data |
|---|---|
| 1H NMR | δ 2.34 (s, 3H, N–CH3), δ 7.62 (d, J = 8.4 Hz, Ar–H) |
| HRMS | [M+H]+ Calc.: 463.1824, Found: 463.1821 |
| X-ray Diffraction | C–O bond length: 1.412 Å, θ dihedral: 112° |
Purity Assessment
- HPLC : >99.5% (C18 column, 0.1% TFA/ACN gradient)
- Elemental Analysis : C 62.01% (Calc. 62.12%), H 6.12% (Calc. 6.24%)
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu | SNAr | Flow Synthesis |
|---|---|---|---|
| Yield (%) | 76 | 68 | 99 |
| Purity (%) | 98 | 99 | 99.5 |
| Reaction Time (h) | 24 | 12 | 0.03 |
| Cost (USD/kg) | 12,400 | 9,800 | 7,200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
